molecular formula C16H17N3O5S B2840806 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034580-40-8

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2840806
CAS No.: 2034580-40-8
M. Wt: 363.39
InChI Key: GBXLYIBNMFUZKK-UHFFFAOYSA-N
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Description

3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic compound that features a pyridazine ring substituted with a pyrrolidine moiety, which is further linked to a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group via a sulfonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps:

  • Formation of 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Sulfonyl Chloride

    • React 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with chlorosulfonic acid to obtain the sulfonyl chloride derivative.
    • Reaction conditions: Chlorosulfonic acid, room temperature, inert atmosphere.
  • Synthesis of Pyrrolidine Intermediate

    • React the sulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.
    • Reaction conditions: Triethylamine, dichloromethane, room temperature.
  • Formation of the Final Compound

    • React the pyrrolidine intermediate with 3-hydroxypyridazine under basic conditions to form the final product.
    • Reaction conditions: Sodium hydride, dimethylformamide, room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine moiety.

    Reduction: Sulfide derivatives of the sulfonyl group.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It

Properties

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c20-25(21,13-3-4-14-15(10-13)23-9-8-22-14)19-7-5-12(11-19)24-16-2-1-6-17-18-16/h1-4,6,10,12H,5,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXLYIBNMFUZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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